molecular formula C20H14BrN5O5 B2927080 9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-46-4

9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2927080
CAS No.: 898443-46-4
M. Wt: 484.266
InChI Key: MREDIUANWCRJEC-UHFFFAOYSA-N
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Description

9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H14BrN5O5 and its molecular weight is 484.266. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Potential

9-Aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, closely related to the compound , have shown potential as antimycobacterial agents. A study by Bakkestuen, Gundersen, and Utenova (2005) highlights the synthesis of these compounds and their screening for activity against Mycobacterium tuberculosis. The study found that 9-benzylpurines, especially those with electron-donating substituents, are effective inhibitors, indicating potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Antipsychotic Properties

The compound bears similarity to benzamides, which have been studied for their antidopaminergic properties, indicating potential as antipsychotic agents. A research by Högberg et al. (1990) synthesized and evaluated benzamides for their affinity for the [3H]spiperone binding site, an indicator of potential antipsychotic properties. This study suggests the relevance of such compounds in antipsychotic drug development (Högberg et al., 1990).

Enzyme Inhibition

Research by Shah, Schaeffer, and Murray (1965) on 6-substituted-9-(5-deoxy- β -D-xylofuranosyl)purines, which are structurally related, highlights their role as inhibitors of adenosine deaminase. These findings indicate the compound's potential application in enzyme inhibition (Shah, Schaeffer, & Murray, 1965).

CCR5 Antagonist Development

A study by Ikemoto et al. (2005) on CCR5 antagonists suggests that structurally similar compounds could play a role in developing orally active CCR5 antagonists. This has implications for treatments in conditions like HIV (Ikemoto et al., 2005).

Antiviral Agent Development

The compound's structure is akin to nucleoside analogs, which have been explored for their antiviral properties. A study by Moorman et al. (1992) on 6-methoxypurine arabinoside, a related compound, discusses its potent and selective activity against viruses like Varicella-Zoster, indicating potential applications in antiviral therapies (Moorman et al., 1992).

Analgesic and Anti-Inflammatory Potential

Analogs of the compound have shown potential in pain management and anti-inflammatory activities. Zygmunt et al. (2015) studied 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic activity, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN5O5/c1-29-12-4-2-9(21)6-11(12)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)10-3-5-13-14(7-10)31-8-30-13/h2-7H,8H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREDIUANWCRJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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